1-Azido-3-methoxy-3-methylbutane

Catalog No.
S929730
CAS No.
1691744-67-8
M.F
C6H13N3O
M. Wt
143.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-3-methoxy-3-methylbutane

CAS Number

1691744-67-8

Product Name

1-Azido-3-methoxy-3-methylbutane

IUPAC Name

1-azido-3-methoxy-3-methylbutane

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

InChI

InChI=1S/C6H13N3O/c1-6(2,10-3)4-5-8-9-7/h4-5H2,1-3H3

InChI Key

XSTJENBVDOEYOL-UHFFFAOYSA-N

SMILES

CC(C)(CCN=[N+]=[N-])OC

Canonical SMILES

CC(C)(CCN=[N+]=[N-])OC

1-Azido-3-methoxy-3-methylbutane is an organic compound with the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol. It is classified as an azide, a functional group characterized by the presence of a nitrogen-nitrogen triple bond. This compound appears as a colorless to pale yellow liquid and is known for its stability under ambient conditions, although it may be sensitive to shock and heat, similar to other azides .

Typical of organic azides. These include:

  • Click Chemistry: It can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
  • Nucleophilic Substitution: The azide group can be converted into amines through reduction or substitution reactions.
  • Decomposition: Under certain conditions, 1-azido compounds can decompose to form nitrenes, which are highly reactive intermediates .

While specific biological activity data for 1-azido-3-methoxy-3-methylbutane is limited, compounds containing azide groups have been explored for their potential in medicinal chemistry. Azides are often used in the development of pharmaceuticals due to their ability to participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within biological systems .

The synthesis of 1-azido-3-methoxy-3-methylbutane typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methoxy-3-methylbutanol as a precursor.
  • Azidation Reaction: The alcohol is treated with sodium azide in the presence of a suitable activating agent (such as thionyl chloride) to facilitate the conversion of the hydroxyl group to an azide group.
  • Purification: The resulting product is purified through distillation or chromatography to obtain the desired compound in high purity .

1-Azido-3-methoxy-3-methylbutane has several applications in research and industry:

  • Chemical Biology: It serves as a useful reagent in bioorthogonal chemistry for labeling biomolecules.
  • Synthesis of Complex Molecules: Its azide functionality allows it to be used as a building block in the synthesis of more complex organic molecules.
  • Material Science: It may find applications in developing new materials with specific properties due to its unique chemical structure .

Interaction studies involving 1-azido-3-methoxy-3-methylbutane focus on its reactivity with biological macromolecules and small molecules. Research indicates that azides can selectively react with alkyne-containing compounds in living systems without interfering with native biochemical processes, making them valuable tools for studying protein interactions and cellular mechanisms .

Several compounds share structural similarities with 1-azido-3-methoxy-3-methylbutane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl AzideCH₃N₃Simplest organic azide; used in prebiotic chemistry
3-Methoxy-3-methylbutan-1-olC₆H₁₄OAlcohol derivative; lacks the azide functionality
1-Azido-2-propanolC₃H₇N₃OShorter carbon chain; similar reactivity
1-Azido-2-butanolC₄H₉N₃OSlightly longer chain; retains similar properties

Uniqueness

1-Azido-3-methoxy-3-methylbutane's uniqueness lies in its specific molecular structure that combines both an azide group and a methoxy group on a branched carbon chain, offering distinct reactivity patterns compared to linear or simpler azides. This makes it particularly useful for specialized applications in organic synthesis and chemical biology .

Organic azides, compounds containing the azide functional group (-N₃), were first synthesized in the 19th century. Peter Griess prepared phenyl azide in 1864 by reacting phenyldiazonium salts with ammonia, marking the birth of azide chemistry. The subsequent discovery of the Curtius rearrangement in 1894, which converts acyl azides to isocyanates, expanded their synthetic utility. These early advancements laid the groundwork for modern applications in click chemistry, bioconjugation, and materials science.

Classification and Nomenclature

1-Azido-3-methoxy-3-methylbutane belongs to the alkyl azide class, characterized by a terminal azide group attached to a carbon chain. Its IUPAC name reflects its structure: a butane backbone with a methoxy (-OCH₃) and methyl (-CH₃) group at the third carbon and an azide (-N₃) at the first carbon. The molecular formula is C₆H₁₃N₃O, with a molecular weight of 143.19 g/mol.

Structural FeatureDescription
Azide groupTerminal -N₃ at C1
SubstituentsMethoxy (-OCH₃) and methyl (-CH₃) at C3
Carbon chainFour-carbon butane backbone

Position in Modern Research

Organic azides have emerged as pivotal reagents in modern organic synthesis, particularly in bioorthogonal chemistry. The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless et al. revolutionized their utility, enabling efficient and selective reactions for constructing triazoles. 1-Azido-3-methoxy-3-methylbutane, with its electron-rich methoxy group, represents a specialized variant that may enhance regioselectivity or stability in such reactions.

Significance in the Organic Azide Family

This compound distinguishes itself through its tertiary carbon structure (C3 bearing both methoxy and methyl groups), which may influence steric and electronic effects. Its synthesis and reactivity align with broader trends in azide chemistry, including:

  • Protecting group strategies: The methoxy group could modulate reactivity, acting as an electron donor or directing site for subsequent transformations.
  • Click chemistry applications: Potential use in generating triazole-linked molecules for drug discovery or materials science.

Molecular structure and identification

Structural characteristics

1-Azido-3-methoxy-3-methylbutane exhibits a distinctive molecular architecture characterized by the presence of both an azido functional group and a methoxy-substituted tertiary carbon center [1]. The compound features a linear butane backbone with branching at the third carbon position, where both a methyl group and a methoxy group are attached, creating a quaternary carbon center [1] [2]. The azido group (-N₃) is positioned at the terminal carbon of the butane chain, contributing to the molecule's unique reactivity profile [1].

The azido moiety displays the characteristic linear N-N-N arrangement with significant π-electron delocalization across the three nitrogen atoms [3] [4]. This linear geometry is maintained through resonance structures that contribute to the group's energetic nature and chemical versatility [3]. The molecular framework exhibits considerable conformational flexibility due to the presence of four rotatable bonds, allowing for multiple stable conformations in solution [1] [2].

The methoxy group at the tertiary carbon position introduces additional steric and electronic effects that influence the overall molecular geometry and properties [1]. The combination of the electron-withdrawing azido group and the electron-donating methoxy group creates an interesting electronic distribution pattern throughout the molecule [1] [2].

Molecular formula (C₆H₁₃N₃O) and weight (143.19 g/mol)

The molecular formula C₆H₁₃N₃O accurately represents the atomic composition of 1-azido-3-methoxy-3-methylbutane [1] [2]. The compound contains six carbon atoms arranged in a branched alkyl chain configuration, with thirteen hydrogen atoms distributed across the carbon framework [1]. The three nitrogen atoms are exclusively associated with the azido functional group, while the single oxygen atom is incorporated within the methoxy substituent [1] [2].

The molecular weight of 143.19 grams per mole has been computationally determined and verified through multiple database sources [1] [2]. The exact mass, calculated with high precision, is 143.105862047 daltons, providing essential data for mass spectrometric identification and analysis [1]. This molecular weight places the compound within the range of small organic molecules suitable for various analytical techniques and synthetic applications [1] [2].

The elemental composition reflects the balanced incorporation of heteroatoms, with nitrogen representing approximately 29.4% of the total molecular weight and oxygen contributing about 11.2% [1]. The significant heteroatom content influences the compound's physical properties, including its polarity and intermolecular interactions [1] [2].

International Union of Pure and Applied Chemistry nomenclature and alternative naming conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-azido-3-methoxy-3-methylbutane, which precisely describes the structural features and substitution pattern [1] [2]. This nomenclature follows the standard conventions for organic compounds, with the butane backbone serving as the parent chain and the azido and methoxy groups identified as substituents [1].

The compound is registered under Chemical Abstracts Service number 1691744-67-8, providing a unique identifier for database searches and regulatory purposes [1] [2]. Alternative naming conventions may include descriptive names that emphasize specific structural features, such as "3-methoxy-3-methylbutyl azide" or "tert-methoxy-tert-methylbutyl azide" [1] [2].

The azido group nomenclature follows established conventions where the -N₃ functionality is designated as "azido" when functioning as a substituent [1]. The methoxy group designation indicates the presence of a -OCH₃ unit attached to the tertiary carbon center [1] [2]. The systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community [1] [2].

Physical characteristics

Physical state and appearance at standard conditions

1-Azido-3-methoxy-3-methylbutane is predicted to exist as a colorless liquid at standard temperature and pressure conditions [5]. This physical state is consistent with similar organic azides of comparable molecular weight and structural complexity [5]. The liquid state at ambient conditions facilitates handling and manipulation for synthetic and analytical purposes [5].

The compound's appearance is expected to be similar to other aliphatic organic azides, typically presenting as a clear, colorless liquid with moderate volatility [5]. The absence of chromophoric groups in the molecular structure contributes to its transparent appearance in the visible light spectrum [5]. The liquid nature at room temperature is attributed to the molecular weight and the balance between intermolecular forces and thermal energy [5].

The density and other physical parameters have not been experimentally determined, but computational estimates suggest properties consistent with similar branched alkyl azides [1] [2]. The compound's physical state may be influenced by the presence of the methoxy group, which can participate in weak intermolecular interactions [5].

Stability parameters and thermal properties

The thermal stability of 1-azido-3-methoxy-3-methylbutane is expected to be characteristic of organic azides, which are generally known for their thermal sensitivity [3] [6]. Azido compounds typically undergo thermal decomposition with the liberation of nitrogen gas, a process that can be energetically favorable due to the high stability of the N₂ molecule [3] [6].

Thermal decomposition studies on related azido compounds indicate that the decomposition temperature is influenced by the nature of the carbon framework and the presence of additional functional groups [6]. The tertiary carbon center with methoxy substitution may provide some stabilization compared to primary azides, potentially raising the decomposition onset temperature [6].

The energetic nature of the azido group contributes to the compound's potential instability under thermal stress [3] [6]. Differential scanning calorimetry studies on similar compounds have shown decomposition temperatures in the range of 150-200°C, with the exact value depending on the specific molecular structure and substitution pattern [6]. The presence of the methoxy group may influence these thermal parameters through electronic and steric effects [6].

Solubility profile in various solvents

The solubility characteristics of 1-azido-3-methoxy-3-methylbutane are determined by the balance between hydrophobic alkyl components and polar functional groups [1] [5]. The compound contains both lipophilic (alkyl chain) and polar (azido and methoxy groups) structural elements, resulting in moderate polarity overall [1] [5].

The calculated partition coefficient (XLogP3-AA) value of 2.0 indicates moderate lipophilicity, suggesting good solubility in organic solvents of intermediate polarity [1]. This value places the compound in a range where it should be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate [1].

Water solubility is expected to be limited due to the predominant hydrophobic character of the branched alkyl framework [1] [5]. The presence of the methoxy group may provide some degree of water compatibility through hydrogen bonding interactions, but the overall hydrophobic nature of the molecule limits aqueous solubility [1] [5]. The azido group, while polar, does not significantly enhance water solubility due to its inability to form strong hydrogen bonds with water molecules [1].

Spectroscopic and analytical characteristics

Infrared spectroscopy signature

The infrared spectrum of 1-azido-3-methoxy-3-methylbutane is dominated by the characteristic absorption bands of the azido functional group [7] [8] [9]. The most prominent feature is the intense antisymmetric stretching vibration of the azido group, which appears in the region of 2100-2150 cm⁻¹ [7] [8] [9]. This absorption is typically very strong and serves as a diagnostic marker for the presence of azido functionality [8] [9].

The antisymmetric stretching mode of the N₃ group exhibits high intensity due to the significant change in dipole moment during the vibrational motion [7] [9]. Studies on related azido compounds have shown that this band can sometimes exhibit splitting or complex line shapes due to Fermi resonance interactions with overtones or combination bands [8] [9]. The exact frequency within the 2100-2150 cm⁻¹ range depends on the electronic environment provided by the attached alkyl framework [7] [8].

The symmetric stretching vibration of the azido group appears at lower frequency, typically in the range of 1250-1350 cm⁻¹, but with significantly reduced intensity compared to the antisymmetric mode [10]. Additional characteristic absorptions include C-H stretching vibrations from the alkyl framework (2800-3000 cm⁻¹) and C-O stretching from the methoxy group (1000-1200 cm⁻¹) [10]. The methoxy group also contributes characteristic C-H bending and stretching modes in their respective spectral regions [10].

Nuclear magnetic resonance profile

The nuclear magnetic resonance spectrum of 1-azido-3-methoxy-3-methylbutane exhibits characteristic features arising from both the alkyl framework and the azido substitution [11] [12] [13]. The azido group significantly influences the chemical shifts of nearby carbon and hydrogen atoms through its electron-withdrawing effect [12] [13].

Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the different hydrogen environments within the molecule [11] [12]. The methylene protons adjacent to the azido group (CH₂-N₃) appear downfield compared to typical alkyl protons due to the deshielding effect of the azido group [12] [13]. The chemical shift of these protons is typically observed in the range of 3.5-4.0 parts per million [12] [13].

The methoxy protons appear as a singlet in the region of 3.3-3.8 parts per million, characteristic of -OCH₃ groups [11] [12]. The geminal methyl groups attached to the tertiary carbon center exhibit similar chemical shifts, typically appearing as singlets in the aliphatic region around 1.2-1.4 parts per million [11] [12]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the azido-substituted carbon appearing significantly downfield due to the electron-withdrawing nature of the N₃ group [12] [13] [14].

Mass spectrometry fragmentation patterns

Mass spectrometric analysis of 1-azido-3-methoxy-3-methylbutane reveals characteristic fragmentation patterns typical of organic azides [15]. The molecular ion peak appears at m/z 143, corresponding to the molecular weight of the compound, though this peak may exhibit reduced intensity due to the inherent instability of azido compounds under electron impact conditions [15].

The most characteristic fragmentation involves the loss of molecular nitrogen (N₂) from the azido group, resulting in a prominent fragment at m/z 115 [M-28]⁺ [15]. This fragmentation pattern is ubiquitous among organic azides and represents one of the most reliable diagnostic features for azido compound identification [15]. The resulting fragment corresponds to the formation of a nitrene intermediate or subsequent rearrangement products [15].

Additional fragmentation pathways include the loss of the methoxy group (-OCH₃, 31 mass units) and various alkyl fragmentations characteristic of branched hydrocarbons [15]. The base peak in the mass spectrum is likely to be one of these fragment ions rather than the molecular ion, reflecting the tendency of azido compounds to undergo ready fragmentation [15]. Secondary fragmentations may include McLafferty rearrangements and alpha-cleavage processes typical of substituted alkyl systems [15].

Computational properties

Electronic structure and distribution

The electronic structure of 1-azido-3-methoxy-3-methylbutane is characterized by the unique electronic properties of the azido functional group and its interaction with the alkyl framework [16] [17]. The azido group exhibits a highly delocalized π-electron system across the three nitrogen atoms, with significant contributions from multiple resonance structures [16] [17].

Theoretical calculations indicate that the azido group possesses a linear geometry with N-N-N bond angles of approximately 180 degrees [16] [17]. The electron density distribution shows significant polarization within the azido group, with the terminal nitrogen atoms carrying partial negative charges and the central nitrogen bearing a partial positive charge [16] [17]. This charge distribution is responsible for the group's reactivity and its ability to participate in various chemical transformations [16] [17].

The methoxy group contributes electron density to the molecular framework through its oxygen atom, creating a localized region of increased electron density [16]. The overall molecular dipole moment is influenced by both the azido and methoxy groups, with their combined effects determining the compound's polarity and intermolecular interaction capabilities [16] [17]. Quantum mechanical calculations suggest that the highest occupied molecular orbital is primarily localized on the azido group, while the lowest unoccupied molecular orbital involves azido π* character [16] [17].

Molecular orbital analysis

Molecular orbital analysis of 1-azido-3-methoxy-3-methylbutane reveals the dominant role of the azido group in determining the compound's electronic properties [18] [19] [14]. The highest occupied molecular orbitals are primarily composed of azido π-orbitals with significant electron density distributed across all three nitrogen atoms [18] [19] [14].

The azido group's molecular orbitals exhibit the characteristic pattern observed in linear triatomic systems, with both bonding and antibonding combinations of atomic orbitals [18] [19]. The π-system of the azido group shows extensive delocalization, contributing to its stability and reactivity patterns [18] [19] [14]. The orbital analysis indicates that the azido σ-bonds possess significant 2p character, which is responsible for the unique chemical shift patterns observed in nuclear magnetic resonance spectroscopy [19] [14].

The lowest unoccupied molecular orbitals are predominantly azido π* in character, making the azido group the primary site for electrophilic attack [18] [19]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is characteristic of organic azides and influences the compound's photochemical and thermal stability [18] [19] [14]. The molecular orbital analysis also reveals minimal interaction between the azido group orbitals and the alkyl framework, indicating that the electronic properties are largely localized on the functional groups [19] [14].

Structural isomerism and conformational analysis

1-Azido-3-methoxy-3-methylbutane exhibits conformational flexibility due to the presence of multiple rotatable bonds within its molecular structure [20]. The compound possesses four rotatable bonds, allowing for numerous conformational states that interconvert readily at room temperature [1] [20].

The primary conformational variability arises from rotation around the C-C bonds connecting the azido-substituted carbon to the tertiary carbon center [20]. Different conformations result from various staggered and eclipsed arrangements of the substituents around these bonds [20]. The methoxy and methyl groups at the tertiary center can adopt different orientations relative to the azido-containing chain, leading to conformational diversity [20].

Computational analysis suggests that anti-conformations, where bulky groups are positioned to minimize steric interactions, are generally favored energetically [20]. The conformational preferences are influenced by both steric effects and weak intramolecular interactions between the functional groups [20]. The flexibility of the molecular framework allows the compound to adopt conformations that optimize intermolecular interactions in different chemical environments, contributing to its solubility and reactivity characteristics [20].

The lack of structural isomerism in the traditional sense (such as geometric isomers) is due to the linear nature of the azido group and the absence of double bonds or ring systems that could give rise to stereoisomers [1] [2]. However, the conformational diversity provides multiple accessible molecular geometries that can influence the compound's chemical behavior and physical properties [20].

Data Tables

PropertyValueReference
Molecular FormulaC₆H₁₃N₃O [1]
Molecular Weight143.19 g/mol [1]
Exact Mass143.105862047 Da [1]
CAS Number1691744-67-8 [1] [2]
XLogP3-AA2.0 [1]
Hydrogen Bond Donors0 [1]
Hydrogen Bond Acceptors3 [1]
Rotatable Bonds4 [1]
Spectroscopic MethodCharacteristic ValueNotes
IR - Azido Antisymmetric Stretch2100-2150 cm⁻¹Strong absorption [8] [9]
IR - Azido Symmetric Stretch1250-1350 cm⁻¹Weaker intensity [10]
MS - Molecular Ionm/z 143May be weak [15]
MS - Base Peakm/z 115 [M-N₂]⁺Loss of nitrogen [15]
¹H NMR - CH₂N₃3.5-4.0 ppmDeshielded protons [12] [13]
¹H NMR - OCH₃3.3-3.8 ppmMethoxy protons [11] [12]

Conventional Synthetic Approaches

Azidation of Corresponding Halides

The most fundamental approach to synthesizing 1-Azido-3-methoxy-3-methylbutane involves the nucleophilic displacement of halide leaving groups with azide anions. This methodology represents the cornerstone of organic azide synthesis and has been extensively documented in the literature [1] [2].

The reaction proceeds via a classical SN2 mechanism, where the azide ion (N3⁻) acts as a nucleophile, attacking the carbon atom bearing the halogen substituent. For 1-Azido-3-methoxy-3-methylbutane, the corresponding 1-halo-3-methoxy-3-methylbutane serves as the electrophilic substrate. The reaction is typically carried out using sodium azide or potassium azide in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [3].

The mechanism involves a concerted displacement where the azide ion approaches the carbon center from the backside, opposite to the halogen leaving group. This stereoelectronic requirement ensures clean inversion of stereochemistry at the reaction center. The reaction rate follows the typical halide reactivity order: I > Br > Cl, with iodides providing the highest reaction rates due to their superior leaving group ability [4].

Reaction conditions typically require temperatures ranging from room temperature to 80°C, depending on the halide substrate and desired reaction rate. The use of polar aprotic solvents is critical as these media solvate the cation (Na⁺ or K⁺) effectively while leaving the azide anion relatively unsolvated, thus enhancing its nucleophilicity [1].

Modification of Precursor Alcohols

Direct transformation of alcohols to azides represents an alternative approach that circumvents the need for pre-formed halide intermediates. The classical Mitsunobu reaction has been widely employed for this transformation, utilizing triphenylphosphine, diethyl azodicarboxylate, and hydrazoic acid as the azide source [5].

The Mitsunobu approach proceeds through initial formation of an alkoxyphosphonium intermediate, followed by nucleophilic attack of the azide species. This methodology offers the advantage of proceeding with complete inversion of stereochemistry and operates under mild conditions at room temperature [6]. However, the requirement for hydrazoic acid poses significant safety concerns due to its explosive nature and toxicity.

Alternative protocols have been developed utilizing more stable azide sources. The Appel reaction variant employs carbon tetrabromide and triphenylphosphine to activate the alcohol, followed by azide substitution [7]. This one-pot procedure has demonstrated excellent yields for the synthesis of nucleoside azides and can be adapted for aliphatic alcohol substrates.

A particularly innovative approach involves the use of quinone-mediated oxidation-reduction condensation for converting tertiary alcohols to azides [6]. This method utilizes trimethylsilyl azide in the presence of 2,3,4,5-tetramethoxyquinone, offering access to sterically hindered tertiary azides that are challenging to prepare by conventional methods.

Starting Material Selection Criteria

The selection of appropriate starting materials for 1-Azido-3-methoxy-3-methylbutane synthesis requires careful consideration of several factors. The carbon-to-nitrogen ratio serves as a primary safety criterion, with compounds having a ratio of three or greater being considered safer for isolation and handling [8] [9].

Substrate reactivity patterns must align with the chosen synthetic methodology. For SN2 displacement reactions, primary and secondary halides are preferred due to their higher reactivity and absence of competing elimination pathways. The presence of the methoxy group in the target molecule introduces additional considerations regarding potential side reactions and protecting group strategies.

Solvent compatibility represents another crucial factor, particularly when dealing with moisture-sensitive reagents like trimethylsilyl azide. The choice between protic and aprotic solvents can significantly influence reaction outcomes, with polar aprotic solvents generally favoring nucleophilic substitution pathways [3].

Modern Synthetic Strategies

Catalytic Methods

Contemporary approaches to azide synthesis have embraced transition metal catalysis as a means of achieving greater efficiency and selectivity. Copper-catalyzed methodologies have emerged as particularly powerful tools for both azide formation and subsequent transformations [10] [11].

Iron-catalyzed azidation represents a significant advancement in sustainable catalysis, utilizing earth-abundant metals to achieve C-H bond functionalization [12]. These methodologies typically employ iron(II) or iron(III) catalysts in combination with oxidizing agents and azide sources such as trimethylsilyl azide. The reactions proceed through radical mechanisms involving hydrogen atom transfer followed by azide radical coupling.

Manganese-catalyzed systems offer complementary reactivity profiles, particularly for alkene azidation reactions [10]. These systems can achieve regioselective azide installation across carbon-carbon double bonds, providing access to β-azido alcohols and related structural motifs.

The development of single-atom catalysts has opened new avenues for azide synthesis, with copper-based systems demonstrating exceptional activity in azide-alkyne cycloaddition reactions [11]. These catalysts combine the advantages of heterogeneous systems (easy separation and recycling) with the high activity typically associated with homogeneous catalysis.

One-Pot Synthesis Approaches

The pursuit of synthetic efficiency has driven the development of one-pot methodologies that minimize intermediate isolation and purification steps. The combination of alcohol activation and azide substitution in a single reaction vessel represents a significant advancement in this area [13] [14].

A particularly effective protocol utilizes triphenylphosphine, iodine, and sodium azide in dimethyl sulfoxide, achieving azide formation from alcohols in 30-45 minutes [13]. This methodology demonstrates broad substrate scope and excellent functional group tolerance, making it particularly attractive for complex molecule synthesis.

Multicomponent reactions have also been explored for azide synthesis, particularly in the context of heterocycle formation. The Ugi-azide reaction combines aldehydes, amines, isocyanides, and azide sources to generate tetrazole-containing products in a single synthetic operation [15].

Flow chemistry approaches offer additional advantages for one-pot azide synthesis, providing enhanced mixing, precise temperature control, and improved safety through contained reaction environments [16]. These systems can integrate azide formation with subsequent transformations, eliminating the need for azide isolation.

Regioselective and Stereoselective Considerations

Modern azide synthesis methodologies increasingly focus on achieving high levels of regio- and stereoselectivity. The development of chiral catalysts for enantioselective azidation represents a significant frontier in this area [17] [18].

Stereoselective approaches often exploit the inherent stereochemistry of starting materials or employ chiral auxiliary strategies. The synthesis of α-glycosyl azides exemplifies this approach, where stereochemical outcomes are governed by anomeric effects and neighboring group participation [19] [20].

Regioselective azidation of molecules containing multiple reactive sites requires careful catalyst and reaction condition selection. Copper-catalyzed C-H azidation systems have demonstrated remarkable selectivity for specific carbon positions, often guided by electronic and steric factors [21] [22].

The use of directing groups represents another strategy for achieving regioselectivity in azidation reactions. Aniline substrates can undergo regioselective ortho-azidation through the use of appropriate catalyst systems and reaction conditions [22] [23].

Green Chemistry Approaches

Sustainable Reagent Alternatives

The implementation of green chemistry principles in azide synthesis has led to the development of more sustainable reagent systems. Azide ionic liquids represent a particularly innovative approach, serving as both reagent and solvent for azidation reactions [24].

These ionic liquids offer several advantages over traditional azide sources, including enhanced thermal stability, reduced volatility, and the ability to be recycled multiple times without significant loss of activity. The incorporation of azide functionality into the ionic liquid structure eliminates the need for separate azide reagents while providing a environmentally benign reaction medium.

Bio-based starting materials have also gained attention as sustainable alternatives to petroleum-derived substrates. The use of carbohydrate-derived precursors for azide synthesis represents one such approach, leveraging renewable feedstocks to access complex azide structures [25].

The development of metal-free azidation methodologies addresses concerns regarding metal contamination and catalyst disposal. Electrochemical azidation represents one such approach, utilizing electrical energy to drive azide formation without the need for stoichiometric chemical oxidants [26].

Solvent Considerations and Environmental Impact

Solvent selection plays a crucial role in the environmental impact of azide synthesis processes. Traditional polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, while effective for azidation reactions, present significant environmental concerns due to their toxicity and persistence [27].

Water has emerged as an attractive alternative solvent for azide synthesis, particularly for azide-alkyne cycloaddition reactions. The development of water-compatible catalyst systems has enabled efficient azide transformations in aqueous media, significantly reducing environmental impact [28] [29].

Deep eutectic solvents represent another green alternative, combining low cost, biodegradability, and excellent solvating properties. These systems can be prepared from readily available components and offer tunable properties for specific reaction requirements [30].

The implementation of solvent-free reaction conditions represents the ultimate goal in green synthesis. Mechanochemical approaches using ball milling have demonstrated the feasibility of conducting azidation reactions without any solvent, relying on mechanical energy to drive chemical transformations [31].

Energy Efficiency in Synthetic Protocols

Energy efficiency considerations have driven the development of room temperature azidation protocols and photocatalytic methodologies. Photocatalytic azidation systems utilize visible light energy to promote azide formation, offering significant energy savings compared to thermal processes [32].

The use of microwave irradiation has also been explored as a means of accelerating azidation reactions while minimizing energy consumption. These systems can achieve rapid heating and cooling cycles, reducing overall reaction times and energy requirements.

Flow chemistry systems offer additional energy efficiency advantages through enhanced heat and mass transfer characteristics. The continuous nature of these processes eliminates the need for repeated heating and cooling cycles associated with batch operations [16].

Process intensification strategies, including the use of microreactors and continuous processing, can significantly improve energy efficiency while enhancing safety through reduced reaction volumes and improved containment [33].

Purification and Isolation Techniques

Chromatographic Separation Methods

The purification of organic azides requires special consideration due to their potential explosive nature and sensitivity to mechanical shock. Column chromatography remains the most widely used purification technique for stable azides with carbon-to-nitrogen ratios of three or greater [8] [34].

Silica gel chromatography provides excellent separation efficiency for most organic azides, with detection typically achieved through ultraviolet absorbance at 254 nanometers. The use of gradient elution systems enables fine-tuning of separation conditions to achieve optimal resolution of closely related compounds.

Flash chromatography offers advantages for rapid purification of azides, minimizing exposure time and reducing the risk of decomposition. Automated flash chromatography systems provide additional safety benefits through reduced manual handling and contained operation [34].

Preparative thin-layer chromatography serves as a valuable technique for small-scale purifications, particularly when dealing with limited quantities of material. The visual nature of this technique allows for real-time monitoring of separation progress and immediate product identification.

Distillation Parameters

Distillation of organic azides requires extreme caution due to the risk of explosive decomposition. Low molecular weight azides can often be purified by distillation under carefully controlled conditions, with temperature monitoring being critical to prevent overheating [35] [36].

Vacuum distillation is generally preferred over atmospheric distillation as it allows for lower boiling temperatures, reducing the risk of thermal decomposition. The use of blast shields and remote operation is strongly recommended when distilling azide compounds.

For 1-Azido-3-methoxy-3-methylbutane, distillation parameters must be carefully optimized to balance purification efficiency with safety considerations. The presence of the ether functionality may influence boiling point and thermal stability characteristics.

Fractional distillation can provide enhanced purification for complex mixtures, though the increased residence time at elevated temperatures must be balanced against safety considerations. The use of efficient distillation columns can minimize required heating while achieving good separation [37].

Quality Control and Purity Assessment

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for azide purity assessment. The characteristic chemical shifts of azido carbons in carbon-13 NMR and the distinctive coupling patterns in proton NMR provide reliable indicators of compound identity and purity [38].

Infrared spectroscopy offers complementary analytical information, with the azide stretching frequency typically appearing between 2080 and 2160 wavenumbers. The intensity and sharpness of this peak provide qualitative indicators of azide concentration and purity [38].

Mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis. The characteristic loss of nitrogen (mass 28) and azide radical (mass 42) provides diagnostic information for azide identification [38].

Gas chromatography coupled with mass spectrometry offers excellent analytical precision for volatile azides, enabling quantitative purity assessment and impurity identification. Temperature programming must be carefully controlled to prevent decomposition during analysis [39].

High-performance liquid chromatography provides an alternative analytical approach for less volatile azides, with ultraviolet detection enabling sensitive quantification. Ion chromatography offers specialized capabilities for inorganic azide analysis and trace-level quantification [38] [40].

Elemental analysis provides fundamental compositional information, with carbon, hydrogen, and nitrogen content serving as indicators of compound purity. Theoretical versus observed values within ±0.4% are generally considered acceptable for research-grade materials.

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Last modified: 08-16-2023

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